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Compound of Interest

Compound Name: Ailanthoidol

Cat. No.: B1236983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ailanthoidol is a benzofuran neolignan first isolated from Zanthoxylum ailanthoides.[1][2] This

natural product has garnered significant interest within the scientific community due to its

diverse pharmacological activities. Research has demonstrated its potential as an anti-

inflammatory, antioxidant, anti-adipogenic, and notably, an antitumor agent.[2][3] Specifically,

Ailanthoidol has been shown to suppress the progression of hepatoblastoma cells by

inhibiting the TGF-β1-induced signaling pathway, involving p38 MAPK and Smad2.[2][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation and purity assessment of natural products like Ailanthoidol. This document

provides detailed application notes and standardized protocols for the NMR analysis of

Ailanthoidol, intended to support researchers in quality control, structural verification, and

further development of this promising compound.

Chemical Structure
IUPAC Name: 4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol

Molecular Formula: C₁₉H₁₈O₅

Molecular Weight: 326.34 g/mol
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Quantitative NMR Data Presentation
While the definitive, published, assigned 1H and 13C NMR data for Ailanthoidol is not readily

available in the public domain, the following tables present representative chemical shifts.

These values are predicted based on the known structure of Ailanthoidol and spectral data

from structurally similar benzofuran neolignans.[6][7][8][9][10] These tables serve as a practical

guide for researchers performing NMR analysis on Ailanthoidol.

Table 1: Representative ¹H NMR Data for Ailanthoidol

Position
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-2' 7.4 - 7.6 d ~2.0

H-5' 6.9 - 7.1 d ~8.5

H-6' 7.3 - 7.5 dd ~8.5, 2.0

H-3 6.9 - 7.1 s -

H-4 6.8 - 7.0 d ~1.5

H-6 7.1 - 7.3 d ~1.5

H-7 6.5 - 6.7 d 16.0

H-8 6.2 - 6.4 dt 16.0, 5.5

H-9 4.2 - 4.4 d 5.5

7-OCH₃ 3.9 - 4.1 s -

3'-OCH₃ 3.8 - 4.0 s -

4'-OH 5.5 - 6.0 br s -

9-OH 1.5 - 2.0 t ~5.0

Solvent: CDCl₃ or Acetone-d₆ Spectrometer Frequency: 400 MHz or higher

Table 2: Representative ¹³C NMR Data for Ailanthoidol
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Position Chemical Shift (δ) (ppm)

C-2 155 - 157

C-3 100 - 102

C-3a 145 - 147

C-4 110 - 112

C-5 130 - 132

C-6 115 - 117

C-7 148 - 150

C-7a 120 - 122

C-1' 122 - 124

C-2' 110 - 112

C-3' 147 - 149

C-4' 145 - 147

C-5' 114 - 116

C-6' 120 - 122

C-7' 128 - 130

C-8' 125 - 127

C-9' 63 - 65

7-OCH₃ 55 - 57

3'-OCH₃ 55 - 57

Solvent: CDCl₃ or Acetone-d₆ Spectrometer Frequency: 100 MHz or higher
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The following protocols provide a standardized methodology for the NMR analysis of

Ailanthoidol.

Protocol 1: Sample Preparation for NMR Spectroscopy
Sample Weighing: Accurately weigh 5-10 mg of purified Ailanthoidol directly into a clean,

dry NMR tube.

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Acetone-

d₆ are recommended for resolving aromatic and olefinic protons.

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

Homogenization: Cap the NMR tube and gently vortex or sonicate for 30-60 seconds to

ensure complete dissolution of the sample.

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an

internal standard (e.g., tetramethylsilane (TMS) or maleic acid).

Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube

using a clean Pasteur pipette.

Final Check: Ensure the solution is clear and free of any particulate matter before placing it

in the NMR spectrometer.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
Spectrometer Setup: Tune and shim the NMR spectrometer according to the manufacturer's

instructions to ensure optimal magnetic field homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a 30° pulse angle.

Set the relaxation delay (d1) to at least 1 second.
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Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

160 ppm).

Use a proton-decoupled pulse sequence.

Set the relaxation delay (d1) to 2 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC,
HMBC)

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings.

Setup: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

Acquire data with a sufficient number of increments in the indirect dimension (typically

256-512) and scans per increment (typically 2-8).

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify one-bond proton-carbon correlations.

Setup: Use a standard gradient-selected HSQC (gHSQC) pulse sequence.

Optimize the spectral widths in both dimensions to cover the expected chemical shift

ranges.

Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
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HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

Setup: Use a standard gradient-selected HMBC (gHMBC) pulse sequence.

Set the long-range coupling constant to an average value of 8 Hz.

Protocol 4: Data Processing and Analysis
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays

(FIDs) for all experiments.

Phase Correction: Manually or automatically correct the phase of the resulting spectra.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to

establish the connectivity of the molecule and assign the chemical shifts to the

corresponding atoms in the Ailanthoidol structure.

Visualizations
Ailanthoidol NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of

Ailanthoidol, from sample preparation to structure elucidation.
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Caption: Workflow for NMR Analysis of Ailanthoidol.
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Ailanthoidol's Known Signaling Pathway Inhibition
Ailanthoidol has been reported to inhibit the TGF-β1-induced signaling cascade in

hepatoblastoma cells. The following diagram depicts this inhibitory action.[2][4]
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Caption: Inhibition of TGF-β1 Pathway by Ailanthoidol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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